molecular formula C14H11ClN2O4 B5548906 N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide CAS No. 89845-62-5

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide

Cat. No.: B5548906
CAS No.: 89845-62-5
M. Wt: 306.70 g/mol
InChI Key: CTKGVJQTGJYRAF-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide is an organic compound with the molecular formula C14H11ClN2O4. It is characterized by the presence of a chloro and nitro group attached to a phenoxyphenyl structure, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2-chloro-4-nitrophenol with 4-aminophenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted phenoxy derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-nitrophenoxy)phenyl]acetamide
  • N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide
  • N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide

Uniqueness

This compound is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-9(18)16-10-2-5-12(6-3-10)21-14-7-4-11(17(19)20)8-13(14)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKGVJQTGJYRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352154
Record name N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89845-62-5
Record name N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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